Tungsten disulfide can be found naturally as the mineral "tungstenite." In terms of classification, it is categorized under the hexagonal crystal system with a space group of P6₃/mmc. The compound's structure consists of layers of tungsten atoms sandwiched between layers of sulfur atoms, which can be manipulated to create different configurations for specific applications.
The synthesis of tungsten disulfide can be achieved through several methods:
The choice of synthesis method significantly influences the structural integrity and electronic properties of tungsten disulfide. For instance, CVD-grown films typically exhibit better crystallinity compared to those produced via liquid exfoliation due to the controlled growth environment.
Tungsten disulfide has a layered hexagonal structure where each layer consists of a plane of tungsten atoms surrounded by sulfur atoms. The interlayer spacing is approximately 6.15 Å, allowing for easy mechanical exfoliation into monolayers. The bond lengths within the WS2 layer are about 2.36 Å for W-S bonds .
Tungsten disulfide participates in various chemical reactions, particularly in catalytic processes:
The mechanism by which tungsten disulfide operates in electronic devices involves charge carrier dynamics within its band structure. When exposed to light or an electric field, electrons can be excited from the valence band to the conduction band, leading to electrical conductivity. The presence of defects or impurities can significantly influence these dynamics, enhancing or reducing carrier mobility depending on their nature.
These properties make tungsten disulfide suitable for various applications in electronics and materials science.
Tungsten disulfide has diverse scientific uses:
WS2 crystallizes in two primary phases: the thermodynamically stable 2H phase (trigonal prismatic D3h symmetry) and the metastable 1T phase (octahedral Oh symmetry). In the 2H phase, tungsten atoms occupy trigonal prismatic sites coordinated by six sulfur atoms, forming a hexagonal lattice with lattice parameters a = 3.155 Å and c = 12.349 Å [1]. The 1T phase adopts an octahedral configuration, exhibiting metallic conductivity due to electron delocalization. Phase transitions (2H ↔ 1T) can be induced chemically via lithium intercalation or strain engineering [5] [8].
Table 1: Structural and Electronic Properties of WS2 Phases
Property | 2H-WS2 | 1T-WS2 |
---|---|---|
Crystal Symmetry | Trigonal prismatic (D3h) | Octahedral (Oh) |
Electrical Nature | Semiconductor | Metallic |
Bandgap (eV) | 1.35 (bulk, indirect); 2.05 (monolayer, direct) [1] | Metal (no bandgap) |
Stability | Thermodynamically stable | Metastable |
Monolayer WS2 undergoes an indirect-to-direct bandgap transition at ~2.05 eV due to quantum confinement, leading to strong photoluminescence—unobserved in bulk crystals (indirect bandgap ~1.35 eV) [1] [3]. This transition underpins its optoelectronic utility in light-emitting diodes (LEDs) and photodetectors.
Among TMDCs (MX2; M = Mo, W; X = S, Se), WS2 distinguishes itself through:
Table 2: Comparative Analysis of WS2 with Select TMDCs
Material | Bandgap (eV) | Carrier Mobility (cm²/V·s) | Capacitance (F/g) | Exciton Binding Energy (meV) |
---|---|---|---|---|
WS2 | 1.35 (bulk); 2.05 (mono) | 140 | 350 [4] | 700 [8] |
MoS2 | 1.29 (bulk); 1.90 (mono) | 100 | 250 | 500 |
WSe2 | 1.20 (bulk); 1.65 (mono) | 130 | 150 | 600 |
MoSe2 | 1.10 (bulk); 1.55 (mono) | 90 | 180 | 450 |
The scientific journey of WS2 spans three transformative eras:
Table 3: Key Milestones in WS2 Research
Year | Milestone | Significance |
---|---|---|
1992 | Synthesis of WS2 nanotubes & fullerenes [1] | First non-carbon nanotubes; expanded nano-tubular materials |
2013 | Metallic 1T-WS2 for HER catalysis [5] | Demonstrated strain-enhanced catalytic edges |
2019 | TSMC’s WS2 channel transistors [1] | Scaled 6-layer CVD-WS2 for logic devices |
2023 | WS2/SnS2 photodetectors [6] | Achieved responsivity >10³ A/W via heterojunction engineering |
Current research focuses on phase-engineered heterostructures, defect modulation, and large-area epitaxial growth to advance quantum optoelectronics and sustainable energy applications [8] [10].
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